Pyrrolidin-2-ylmethanesulfonamide
Overview
Description
Pyrrolidin-2-ylmethanesulfonamide: is a chemical compound with the molecular formula C5H12N2O2S. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and methanesulfonamide, a sulfonamide group attached to a methane molecule
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized through the reaction of pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods: On an industrial scale, the compound is produced using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form pyrrolidin-2-ylmethanesulfonic acid.
Reduction: Reduction reactions can convert the sulfonamide group to an amine, resulting in pyrrolidin-2-ylmethanamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Pyrrolidin-2-ylmethanesulfonic acid
Reduction: Pyrrolidin-2-ylmethanamine
Substitution: Various substituted pyrrolidines depending on the nucleophile used
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring structure have been reported to interact with a variety of biological targets .
Mode of Action
It’s known that the pyrrolidine ring structure plays a crucial role in the interaction with its targets . The three-dimensional structure of the pyrrolidine ring allows it to efficiently explore the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and enhances its interaction with targets .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence a variety of biological pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
Environmental factors such as light, temperature, soil water, soil fertility, and salinity can influence the accumulation of secondary metabolites in plants
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring in Pyrrolidin-2-ylmethanesulfonamide is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely determined by the stereochemistry of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Cellular Effects
These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule, which can influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyrrolidine derivatives are known to be involved in various metabolic pathways .
Scientific Research Applications
Chemistry: Pyrrolidin-2-ylmethanesulfonamide is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: It is investigated for its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Pyrrolidine: A closely related compound without the sulfonamide group.
Methanesulfonamide: The parent compound without the pyrrolidine ring.
Pyrrolidin-2-ylmethanol: A compound with a hydroxyl group instead of the sulfonamide group.
Uniqueness: Pyrrolidin-2-ylmethanesulfonamide is unique due to its combination of the pyrrolidine ring and the sulfonamide group, which imparts distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
pyrrolidin-2-ylmethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c6-10(8,9)4-5-2-1-3-7-5/h5,7H,1-4H2,(H2,6,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPRMRVYZCSKLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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